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Introduction

These application notes provide detailed protocols and data for the use of PD 173955 in cancer

cell line studies. PD 173955 is a potent, orally active pyrido[2,3-d]pyrimidine derivative that acts

as a selective inhibitor of the Src family of tyrosine kinases, as well as Bcr-Abl and c-Kit

receptor tyrosine kinases.[1][2][3][4] It has demonstrated significant anti-proliferative and pro-

apoptotic activity in various cancer cell lines, making it a valuable tool for cancer research and

drug development. This document is intended for researchers, scientists, and drug

development professionals.

For the purpose of these application notes, "PD 173955 analog 1" is considered to be PD

173955, as no distinct analog with this specific designation is prominently documented in

publicly available scientific literature.
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Target Kinase IC50 (nM) Cell Line Assay Type Reference

Src 22 - Kinase Assay [1][4]

Yes ~22 - Kinase Assay [4]

Abl ~22 - Kinase Assay [4]

Bcr-Abl 1-2 - Kinase Assay [2][3]

c-Kit ~25 M07e
Autophosphoryla

tion Assay
[2][3]

Table 2: Cellular Activity of PD 173955 in Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Effect Reference

R10(+)
Bcr-Abl-

dependent
2-35

Inhibition of cell

growth
[2]

R10(-)
Bcr-Abl-

dependent
2-35

Inhibition of cell

growth
[2]

K562
Chronic Myeloid

Leukemia
2-35

Inhibition of cell

growth
[2]

RWLeu4 Bcr-Abl-positive 2-35
Inhibition of cell

growth
[5]

MDA-MB-468 Breast Cancer 500

Inhibition of cell

growth, G2-M

phase arrest

[1]

MCF-7 Breast Cancer 1000
Inhibition of cell

growth
[1]

M07e
Megakaryoblasti

c Leukemia
40

Inhibition of SCF-

dependent

proliferation

[2][3]
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PD 173955 exerts its anti-cancer effects by inhibiting key signaling pathways involved in cell

proliferation, survival, and migration. The primary targets are the Src family kinases, Bcr-Abl,

and c-Kit.
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Caption: PD 173955 inhibits key oncogenic signaling pathways.
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Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of PD 173955 on the viability of cancer cell lines.

Materials:

Cancer cell lines (e.g., K562, MDA-MB-468)

PD 173955 (stock solution in DMSO)

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare serial dilutions of PD 173955 in complete medium.

Remove the medium from the wells and add 100 µL of the diluted PD 173955 solutions.

Include a vehicle control (DMSO) and a no-cell control.

Incubate for 48-72 hours.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Seed cells in
96-well plate

Incubate
24 hours

Treat with PD 173955
(serial dilutions)

Incubate
48-72 hours Add MTT solution Incubate

4 hours Add DMSO Read absorbance
at 570 nm

Click to download full resolution via product page

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Phospho-Src and Phospho-
CrkL
This protocol is to assess the inhibitory effect of PD 173955 on the phosphorylation of its

downstream targets.

Materials:

Cancer cell lines

PD 173955

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

Nitrocellulose or PVDF membranes

Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Src, anti-Src, anti-phospho-CrkL, anti-CrkL, anti-

GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with various concentrations of PD 173955 for the desired time (e.g., 2-24 hours).

Wash cells with ice-cold PBS and lyse them with lysis buffer.

Determine protein concentration using the BCA assay.

Denature protein lysates by boiling with Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.
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Caption: Western blot analysis workflow.
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In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of PD 173955 on the activity of

purified kinases like Src or Bcr-Abl.

Materials:

Purified recombinant kinase (e.g., Src, Bcr-Abl)

Kinase buffer

Substrate (e.g., a synthetic peptide)

PD 173955

ATP (with [γ-32P]ATP for radioactive detection or using a luminescence-based kit like ADP-

Glo™)

96-well plate

Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminescence

reader)

Procedure (using ADP-Glo™ Kinase Assay as an example):

Prepare serial dilutions of PD 173955 in kinase buffer.

In a 96-well plate, add the diluted PD 173955, the purified kinase, and the substrate.

Initiate the kinase reaction by adding ATP.

Incubate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent

and detection reagent according to the manufacturer's protocol.

Measure luminescence using a plate reader.

Calculate the percentage of kinase inhibition and determine the IC50 value.
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Caption: In vitro kinase assay workflow.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

cell lines and experimental conditions. All research should be conducted in accordance with

institutional and national guidelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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